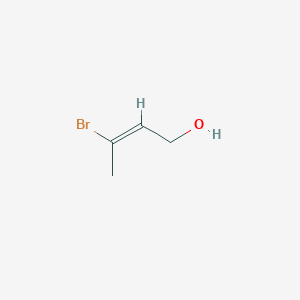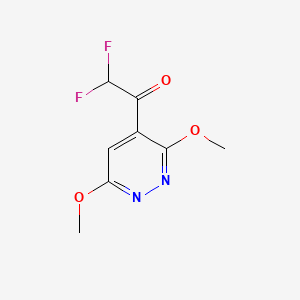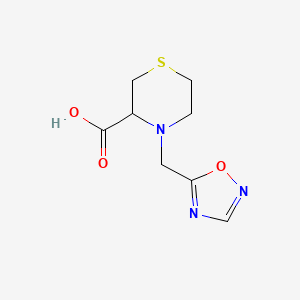
4-((1,2,4-Oxadiazol-5-yl)methyl)thiomorpholine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1,2,4-Oxadiazol-5-yl)methyl)thiomorpholine-3-carboxylic acid is a heterocyclic compound that features a 1,2,4-oxadiazole ring fused with a thiomorpholine ring and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amidoximes with carboxylic acids or their derivatives in the presence of activating agents such as carbonyldiimidazole (CDI) or acyl chlorides . The reaction is usually carried out in aprotic solvents like dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of automated systems and real-time monitoring can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
4-((1,2,4-Oxadiazol-5-yl)methyl)thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring or the thiomorpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-((1,2,4-Oxadiazol-5-yl)methyl)thiomorpholine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-((1,2,4-Oxadiazol-5-yl)methyl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another isomer of oxadiazole with different properties.
1,2,5-Oxadiazole: Known for its use in explosives and propellants.
1,3,4-Oxadiazole: Commonly used in pharmaceuticals and agrochemicals.
Uniqueness
4-((1,2,4-Oxadiazol-5-yl)methyl)thiomorpholine-3-carboxylic acid is unique due to its combination of the 1,2,4-oxadiazole ring with a thiomorpholine ring and a carboxylic acid group. This structure imparts specific chemical and biological properties that are not found in other oxadiazole isomers .
Properties
Molecular Formula |
C8H11N3O3S |
|---|---|
Molecular Weight |
229.26 g/mol |
IUPAC Name |
4-(1,2,4-oxadiazol-5-ylmethyl)thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C8H11N3O3S/c12-8(13)6-4-15-2-1-11(6)3-7-9-5-10-14-7/h5-6H,1-4H2,(H,12,13) |
InChI Key |
SATICYHFXKZWQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC(N1CC2=NC=NO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



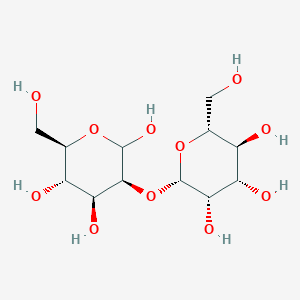
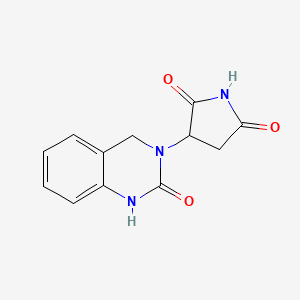
![4-Chloro-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14768251.png)

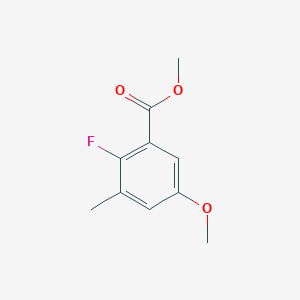


![(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine](/img/structure/B14768309.png)


